Synthetic Yield from 1-Dodecene: Regioselectivity Advantage Over Alternative Pathways
In a direct head-to-head comparison of hydroxybromination products from 1-dodecene under identical conditions (NH4Br/oxone in CH3CN/H2O), 1-Dodecanol, 2-bromo- (the Markovnikov product) was obtained in 47% yield, whereas the anti-Markovnikov product was isolated in only 14% yield [1]. This 3.4-fold difference in yield demonstrates that the C2-bromo isomer is the kinetically and thermodynamically favored product of electrophilic addition to the terminal alkene, providing a synthetic rationale for selecting this isomer when high regioselectivity is required.
| Evidence Dimension | Synthetic yield from 1-dodecene hydroxybromination |
|---|---|
| Target Compound Data | 47% isolated yield |
| Comparator Or Baseline | Anti-Markovnikov product (3-bromododecan-1-ol) at 14% yield |
| Quantified Difference | 3.4-fold higher yield (47% vs 14%) |
| Conditions | NH4Br (2.2 mmol), oxone (2.2 mmol), CH3CN/H2O (1:1, 10 mL), room temperature, 5 min |
Why This Matters
Procurement of the 2-bromo isomer ensures access to the major, higher-yielding reaction product when using alkene starting materials, reducing downstream purification burden and material costs.
- [1] MacHarla, A. K., Chozhiyath Nappunni, R., & Nama, N. (2012). Regio- and stereoselective hydroxybromination and dibromination of olefins using ammonium bromide and oxone. Tetrahedron Letters, 53(12), 1401-1405. Table 2, entry 19. View Source
